Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-6-10-28-20(26)15-13(3)22-18-17(19(25)24(5)21(27)23(18)4)16(15)14-9-7-8-12(2)11-14/h6-9,11,16,22H,1,10H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCDYXIMWGHKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of petroleum ether and ethyl acetate for purification through preparative thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.
Scientific Research Applications
Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, including changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-7-methyl-2-thioxo-2,3,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one : This compound shares a similar core structure but differs in its functional groups and substituents .
- Fused multifunctionalized isoindole-1,3-diones : These compounds have a related heterocyclic structure and are used in similar applications .
Uniqueness
Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of pyrimidine derivatives, characterized by the presence of a hexahydropyrido structure and multiple functional groups. Its molecular formula is complex due to the presence of several substituents, including allyl and m-tolyl groups.
Anticancer Activity
Recent studies have indicated that compounds similar to Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, research on related triazole derivatives showed promising results against various cancer cell lines. The National Cancer Institute (NCI) protocol has been utilized to evaluate the anticancer activity of these compounds against panels of 58 cancer cell lines. Notably:
- Compound 4i demonstrated significant growth inhibition against several cancer cell lines with a percent growth inhibition (PGI) ranging from 23% to 41% across different types of cancers .
- The renal cancer cell line UO-31 was particularly sensitive to multiple tested compounds .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. For example:
- Compounds may interact with specific receptors or enzymes involved in angiogenesis and cell cycle regulation.
- The presence of dioxo and carboxylate functional groups could enhance binding affinity to target proteins.
Other Biological Activities
In addition to anticancer properties, similar compounds have shown a range of other biological activities:
- Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory : Certain studies suggest potential anti-inflammatory effects through modulation of inflammatory mediators.
- Antioxidant : The chemical structure may confer antioxidant properties that protect cells from oxidative stress.
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of pyrimidine derivatives in vitro against various cancer cell lines. The results indicated that modifications in the allyl group significantly affected the cytotoxicity levels .
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics for related compounds. However, further toxicity assessments are necessary to establish safe dosage levels for potential therapeutic use.
Data Tables
| Biological Activity | Cell Line Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| Anticancer | UO-31 | 41.25% |
| Anticancer | SNB-75 | 38.94% |
| Antimicrobial | Various | Variable |
| Anti-inflammatory | In vitro models | Significant reduction in markers |
Q & A
Q. Basic Research Focus
- Single-Crystal XRD : Resolve 3D structure and confirm regiochemistry, as demonstrated for structurally similar pyrimidine derivatives (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[2,3-a]pyrimidine) .
- 2D NMR : Use NOESY or HSQC to assign axial/equatorial substituents in the hexahydropyrido ring.
How can DOE methodologies optimize solvent systems and temperature parameters for synthesis?
Advanced Research Focus
Apply factorial design (e.g., Box-Behnken) to minimize experiments while capturing interactions between variables:
- Factors : Solvent polarity (e.g., ethanol vs. acetonitrile), temperature (50–90°C), catalyst loading (0.5–5 mol%).
- Response Variables : Yield, purity (HPLC), reaction time.
Statistical analysis (ANOVA) identifies significant factors and optimal conditions, reducing trial-and-error approaches .
What strategies address contradictory HPLC purity and NMR structural data?
Advanced Research Focus
Contradictions may stem from undetected impurities or dynamic equilibria (e.g., keto-enol tautomerism). Mitigation steps:
- Cross-Validation : Use LC-MS to correlate retention times with molecular weights.
- Variable Temperature NMR : Probe conformational changes or tautomeric shifts.
- Crystallization : Isolate pure phases for unambiguous structural assignment .
Which computational tools model this compound’s reactivity in novel environments?
Q. Advanced Research Focus
- Reaction Path Search : Use GRRM or AFIR algorithms to explore potential energy surfaces and identify intermediates .
- Machine Learning : Train models on existing pyrimidine reaction datasets to predict regioselectivity in new substrates .
How can kinetic studies elucidate rate-determining steps in its synthesis?
Q. Advanced Research Focus
- Stopped-Flow Spectroscopy : Monitor rapid intermediate formation (e.g., enolate generation).
- Isolation of Intermediates : Quench reactions at timed intervals (e.g., via flash freezing) for NMR or IR analysis.
- Arrhenius Analysis : Measure rate constants at varied temperatures to calculate activation energy .
What methodologies enable real-time monitoring of intermediates during synthesis?
Q. Basic Research Focus
- Inline Spectroscopy : FTIR or Raman probes detect functional group transformations (e.g., carbonyl stretching at 1700 cm⁻¹).
- Microfluidic Reactors : Enable precise control of residence times and rapid sampling for HPLC analysis .
How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Hammett Analysis : Correlate substituent σ values (meta-tolyl group) with reaction rates in Pd-catalyzed couplings.
- DFT Calculations : Map charge distribution on the pyrimidine ring to predict nucleophilic/electrophilic sites .
What reactor designs improve scalability for multi-gram syntheses?
Q. Advanced Research Focus
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic cyclization steps.
- Membrane Reactors : Separate byproducts in situ, improving yield and reducing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
